

Application Notes and Protocols for Human Proinsulin C-peptide ELISA Kit

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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

Cat. No.: B15578127

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative determination of human proinsulin C-peptide in serum, plasma, and other biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Proinsulin C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin in the pancreatic β -cells, resulting in the formation of one molecule of insulin and one molecule of C-peptide.[1][2][3] Both are then released into the bloodstream in equimolar amounts.[1][3] Unlike insulin, C-peptide is not significantly cleared by the liver, meaning its concentration in the peripheral circulation more accurately reflects pancreatic β -cell function.[4] Measuring C-peptide levels is a valuable tool for assessing endogenous insulin production in various research and clinical settings, including diabetes research, hypoglycemia evaluation, and monitoring β -cell function.[1]

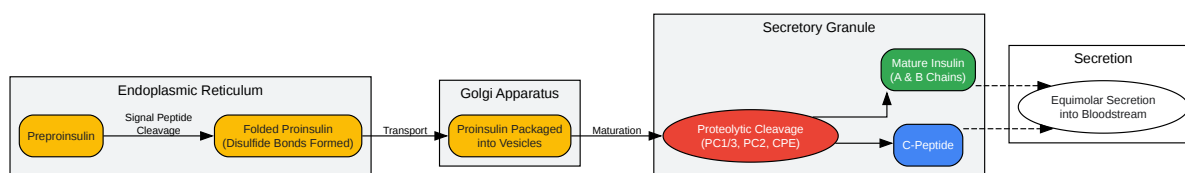
Principle of the Assay

This kit utilizes the sandwich ELISA technique.[1][5] A microplate is pre-coated with a monoclonal antibody specific to human C-peptide.[1][6] When standards, controls, and samples are added to the wells, the C-peptide present binds to the immobilized antibody. Subsequently, a second, enzyme-conjugated monoclonal antibody that recognizes a different

epitope on the C-peptide is added, forming a "sandwich" complex of capture antibody, C-peptide, and detection antibody.[1][5] Following a wash step to remove unbound substances, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of C-peptide in the sample.[1][5][6] The concentration is then determined by comparing the optical density (OD) of the samples to a standard curve.[1][6]

Proinsulin Processing Pathway

The diagram below illustrates the conversion of proinsulin to mature insulin and C-peptide within the pancreatic β -cell. This process begins in the endoplasmic reticulum with the folding of proinsulin and is completed in the secretory granules, where proteolytic enzymes cleave the C-peptide from the insulin molecule.[2][3][7][8]



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Figure 1. Proinsulin processing and secretion pathway.

Experimental Protocol

The following is a generalized protocol. Researchers should always refer to the specific manual provided with their ELISA kit.

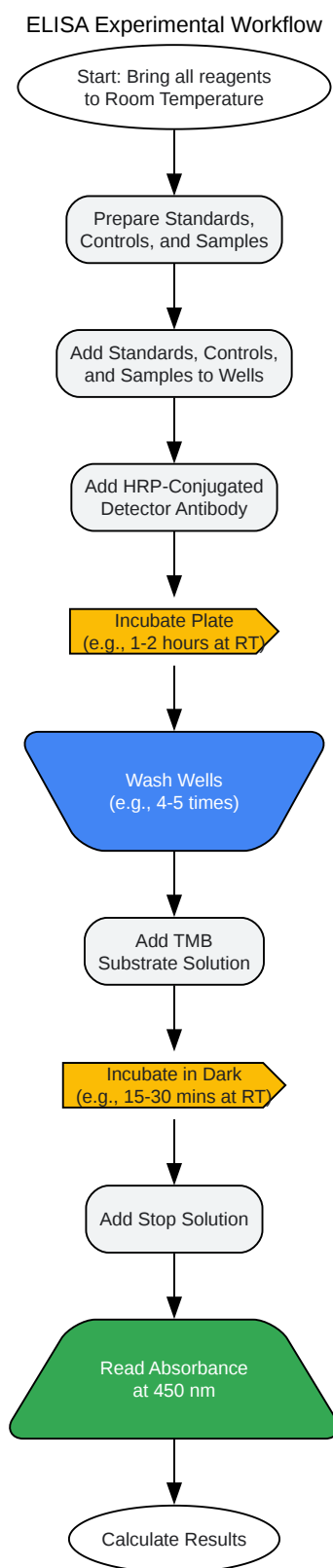
Reagent Preparation

- Wash Buffer: If provided as a concentrate, dilute it with deionized water to the working concentration as indicated in the kit manual.[9]

- Standards and Controls: Reconstitute lyophilized standards and controls with the specified volume of deionized water or the provided diluent.[9] Allow them to dissolve completely and mix gently.
- Samples: Serum or plasma samples should be collected using standard procedures.[1][9] It is recommended to avoid using hemolyzed or lipemic samples.[9] If not assayed immediately, samples should be stored frozen.[4][9] Dilute samples as necessary with the provided sample diluent.

Assay Workflow

The diagram below outlines the major steps of the Human Proinsulin C-peptide sandwich ELISA procedure.



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Figure 2. General workflow for the C-peptide ELISA.

Step-by-Step Procedure

- Prepare the Plate: Determine the number of wells required for standards, controls, and samples. It is recommended that all be run in duplicate.
- Add Reagents:
 - Pipette a specified volume (e.g., 50-100 μ L) of standards, controls, and prepared samples into the appropriate wells.
 - Add the enzyme-conjugated detector antibody to each well.^[1] Some protocols may require simultaneous addition with the sample, while others require a sequential step.^[1]
- First Incubation: Cover the plate and incubate for a specified time (e.g., 1-2 hours) at room temperature, sometimes with shaking.^[4]^[9]
- Wash: Aspirate the contents of the wells and wash them multiple times (e.g., 4-5 times) with the working wash buffer.^[9] Tap the plate on absorbent paper to remove any residual liquid.^[4]
- Add Substrate: Add the TMB substrate solution to each well.^[9]
- Second Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 15-30 minutes).^[4] Monitor for color development.
- Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.^[6]
- Read Plate: Measure the optical density (OD) of each well within 20-30 minutes using a microplate reader set to 450 nm.^[4]^[9] A reference wavelength (e.g., 620 nm or 650 nm) may also be used to correct for optical imperfections in the plate.^[1]

Data Presentation and Analysis

Calculation of Results

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average OD of the blank (zero standard) from all other OD values.

- Generate a standard curve by plotting the mean corrected OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Interpolate the concentration of C-peptide in the samples from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Typical Data

The data presented below are for illustration purposes only and should not be used to calculate results for your own assay. A new standard curve must be generated for each experiment.

Table 1: Example Standard Curve Data

Standard Concentration (ng/mL)	Mean OD (450nm)	Corrected OD
0	0.052	0.000
0.2	0.145	0.093
0.5	0.310	0.258
1.0	0.588	0.536
2.5	1.254	1.202
5.0	2.101	2.049
10.0	2.956	2.904

Table 2: Assay Performance Characteristics

Parameter	Specification
Assay Range	0.2 - 20 ng/mL ^[10]
Sensitivity	Typically < 10 pg/mL ^[6]
Sample Types	Serum, Plasma (EDTA, Heparin), Urine, Cell Culture Media
Sample Volume	10 - 100 µL ^[10]
Intra-Assay CV	< 6% ^[5]
Inter-Assay CV	< 10% ^[5]

Table 3: Expected Values in Human Samples

Sample Type	Condition	C-Peptide Concentration (ng/mL)
Serum	Healthy, Non-fasting	0.13 - 4.6 ^[1]
Serum	Type 2 Diabetes	1.4 - 2.2
Urine	Pooled	~31.7

Note: These are example ranges. Each laboratory should establish its own normal ranges.^[1]

Troubleshooting

Issue	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of wash cycles or ensure complete aspiration.
Contaminated reagents	Use fresh, properly stored reagents.	
Prolonged incubation	Adhere strictly to the incubation times specified in the protocol.	
No Signal	Incorrect reagent addition	Ensure all reagents were added in the correct order and volume.
Inactive enzyme conjugate	Check the expiration date and storage conditions of the conjugate.	
Reagents not at room temp	Allow all reagents to equilibrate to room temperature before use.	
Low Signal	Insufficient incubation time	Ensure incubation times meet the minimum requirements.
Low sample concentration	Concentrate the sample or use a less diluted sample.	
Improper reagent storage	Verify that all kit components have been stored at the recommended temperature (2-8°C).	
Poor Standard Curve	Improper standard reconstitution	Ensure standards are fully dissolved and accurately diluted.
Pipetting errors	Use calibrated pipettes and proper technique.	

High CV	Inconsistent washing	Use an automated plate washer or ensure consistent manual washing technique.
Pipetting inconsistency	Be precise and consistent when pipetting all reagents and samples.	
Plate not mixed properly	Gently tap the plate or use a plate shaker if recommended.	

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